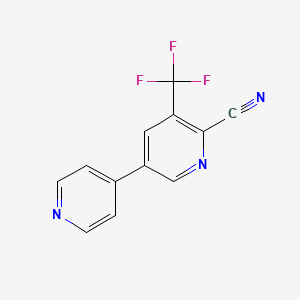

![molecular formula C14H17N3O2 B1388695 3-{[(1E)-(二甲氨基)亚甲基]氨基}-6-甲基-1H-吲哚-2-羧酸甲酯 CAS No. 1217885-78-3](/img/structure/B1388695.png)

3-{[(1E)-(二甲氨基)亚甲基]氨基}-6-甲基-1H-吲哚-2-羧酸甲酯

描述

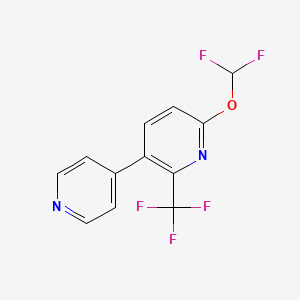

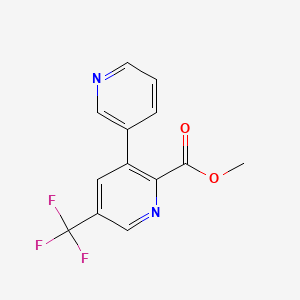

“Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate” is a compound with the CAS Number: 573950-58-0 and a molecular weight of 275.31 .

Molecular Structure Analysis

The IUPAC name of the compound is “methyl 3-{[(E)-(dimethylamino)methylidene]amino}-6-methoxy-1H-indole-2-carboxylate” and its InChI Code is "1S/C14H17N3O3/c1-17(2)8-15-12-10-6-5-9(19-3)7-11(10)16-13(12)14(18)20-4/h5-8,16H,1-4H3/b15-8+" .Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.31 .作用机制

Target of Action

The compound, also known as Methyl 3-(((dimethylamino)methylene)amino)-6-methyl-1H-indole-2-carboxylate, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

实验室实验的优点和局限性

One of the major advantages of using Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate in lab experiments is its potent cytotoxic activity against cancer cells. This makes it an ideal candidate for the development of anticancer drugs. However, one of the limitations of using Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate is its low solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the research of Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate. One of the potential directions is the development of Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate-based anticancer drugs. Another direction is the exploration of the potential of Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to understand the mechanism of action of Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate in greater detail.

Conclusion

In conclusion, Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate is a chemical compound with promising therapeutic applications in the field of medicinal chemistry. Its potent cytotoxic activity against cancer cells and its ability to induce apoptosis make it an ideal candidate for the development of anticancer drugs. Further research is needed to explore its full potential and to understand its mechanism of action in greater detail.

科学研究应用

在吲哚衍生物合成中的作用

吲哚衍生物,例如该化合物,在各种天然产物和药物的合成中起着重要作用 . 它们是重要的分子类型,在细胞生物学中起着主要作用 .

癌细胞治疗

近年来,吲哚衍生物作为具有生物活性的化合物用于治疗癌细胞的应用引起了越来越多的关注 .

抗菌应用

各种疾病的治疗

在生物碱合成中的作用

吲哚是生物碱合成中重要的环系 . 对新型合成方法的研究引起了化学界的关注 .

制备其他化合物的反应物

该化合物可用作制备其他化合物的反应物,例如基于D-谷氨酸的E. 大肠杆菌MurD连接酶抑制剂 ,吲哚基吲唑和吲哚基吡唑并吡啶作为白介素-2诱导的T细胞激酶抑制剂 ,以及与酮洛芬的酰胺缀合物,作为Hedgehog通路中Gli1介导的转录抑制剂 .

在色氨酸双加氧酶抑制剂合成中的作用

在ITK抑制剂合成中的作用

属性

IUPAC Name |

methyl 3-(dimethylaminomethylideneamino)-6-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-9-5-6-10-11(7-9)16-13(14(18)19-4)12(10)15-8-17(2)3/h5-8,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZMUERZPCEYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

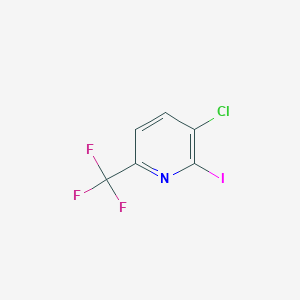

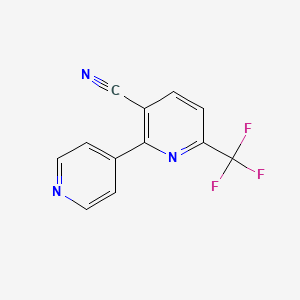

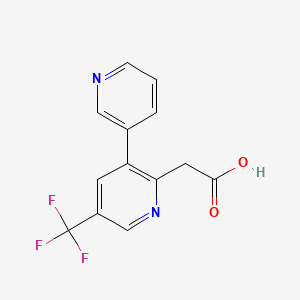

![4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine](/img/structure/B1388627.png)